molecular formula C17H20N6O7S B13783058 2-[3-(4,6-Dimethoxy-2-pyrimidinyl)ureidosulfonyl]-4-(formamido)-N,N-dimethylbenzamide

2-[3-(4,6-Dimethoxy-2-pyrimidinyl)ureidosulfonyl]-4-(formamido)-N,N-dimethylbenzamide

Cat. No.: B13783058
M. Wt: 452.4 g/mol
InChI Key: YBVUPWOFPHADCB-UHFFFAOYSA-N
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Description

Foramsulfuron is a selective post-emergence herbicide belonging to the sulfonylurea chemical group. It is primarily used for controlling broadleaf weeds and grasses in crops such as corn and turf. Foramsulfuron works by inhibiting the enzyme acetolactate synthase, which is crucial for the synthesis of branched-chain amino acids in plants .

Preparation Methods

The preparation of foramsulfuron involves a multi-step synthetic route. Initially, 2-dimethylaminocarbonyl-5-aminophenyl sulfonamide reacts with ethyl formate in the presence of a basic catalyst, potassium tert-butoxide, to form 2-dimethylaminocarbonyl-5-formylaminophenyl sulfonamide. This intermediate then undergoes a condensation reaction with dimethoxypyrilamine phenyl formate to yield foramsulfuron . This method avoids the production of acetic acid waste and acetyl impurities, resulting in a high-purity product.

Chemical Reactions Analysis

Foramsulfuron undergoes various chemical reactions, including:

Mechanism of Action

Foramsulfuron exerts its herbicidal effects by inhibiting the enzyme acetolactate synthase, which is essential for the biosynthesis of branched-chain amino acids such as valine, leucine, and isoleucine. This inhibition disrupts protein synthesis and cell division, leading to stunted growth and eventual death of the target weeds . The molecular target of foramsulfuron is the acetolactate synthase enzyme, and its pathway involves the interruption of amino acid synthesis.

Comparison with Similar Compounds

Foramsulfuron is often compared with other sulfonylurea herbicides such as orthosulfamuron and halosulfuron. While all these compounds inhibit acetolactate synthase, foramsulfuron is unique in its high selectivity and efficacy against a broad spectrum of weeds. Orthosulfamuron and halosulfuron are also effective but may differ in their application rates, environmental persistence, and specific weed control spectrum .

Similar Compounds

  • Orthosulfamuron
  • Halosulfuron
  • Iodosulfuron
  • Sulfosulfuron

Foramsulfuron stands out due to its high efficacy and selectivity, making it a valuable tool in modern agricultural practices.

Properties

Molecular Formula

C17H20N6O7S

Molecular Weight

452.4 g/mol

IUPAC Name

2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-5-formamido-N,N-dimethylbenzamide

InChI

InChI=1S/C17H20N6O7S/c1-23(2)15(25)11-7-10(18-9-24)5-6-12(11)31(27,28)22-17(26)21-16-19-13(29-3)8-14(20-16)30-4/h5-9H,1-4H3,(H,18,24)(H2,19,20,21,22,26)

InChI Key

YBVUPWOFPHADCB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C=CC(=C1)NC=O)S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC

Origin of Product

United States

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